5-chloro-2-methoxy-4-methyl-N-(8-quinolinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-4-methyl-N-(8-quinolinyl)benzenesulfonamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro group, a methoxy group, a methyl group, and a quinolinyl group attached to a benzenesulfonamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-4-methyl-N-(8-quinolinyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The following steps outline a general synthetic route:
Nitration and Reduction: The initial step involves the nitration of a suitable benzene derivative, followed by reduction to form the corresponding amine.
Sulfonation: The amine is then sulfonated to introduce the sulfonamide group.
Substitution Reactions: The chloro, methoxy, and methyl groups are introduced through various substitution reactions, often involving halogenation and methylation.
Quinolinyl Group Introduction: The final step involves the coupling of the quinolinyl group to the benzenesulfonamide core, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-4-methyl-N-(8-quinolinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro, methoxy, and methyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and methyl iodide (CH₃I) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-chloro-2-methoxy-4-methyl-N-(8-quinolinyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-4-methyl-N-(8-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
- 4-(2-(5-chloro-2-methoxybenzamido)ethyl)phenylsulfonamide
Uniqueness
Compared to similar compounds, 5-chloro-2-methoxy-4-methyl-N-(8-quinolinyl)benzenesulfonamide stands out due to the presence of the quinolinyl group, which imparts unique chemical and biological properties. This structural feature may enhance its binding affinity to specific targets and improve its overall efficacy in various applications.
Properties
Molecular Formula |
C17H15ClN2O3S |
---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
5-chloro-2-methoxy-4-methyl-N-quinolin-8-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H15ClN2O3S/c1-11-9-15(23-2)16(10-13(11)18)24(21,22)20-14-7-3-5-12-6-4-8-19-17(12)14/h3-10,20H,1-2H3 |
InChI Key |
FWVOFPWAYXPPKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.